![molecular formula C7H6F3N3O2 B12453813 N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453813.png)
N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further linked to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with glycine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated synthesizers and optimized reaction conditions can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions: N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives .
Scientific Research Applications
N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects .
Comparison with Similar Compounds
- N-[4-(Trifluoromethyl)pyrimidin-2-yl]hydrazine
- N-[4-(Trifluoromethyl)pyrimidin-2-yl]amine
- N-[4-(Trifluoromethyl)pyrimidin-2-yl]thioamide
Comparison: N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine is unique due to the presence of the glycine moiety, which imparts additional properties such as increased solubility and potential biological activity. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles with biological targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H6F3N3O2 |
|---|---|
Molecular Weight |
221.14 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-11-6(13-4)12-3-5(14)15/h1-2H,3H2,(H,14,15)(H,11,12,13) |
InChI Key |
JNSLJJNLMONJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)
![2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12453741.png)
![5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12453748.png)
![({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B12453752.png)
![Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B12453759.png)
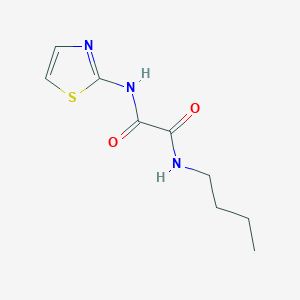
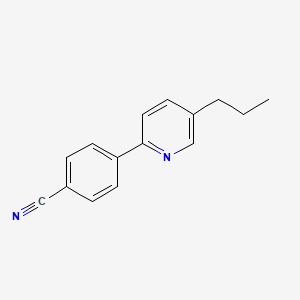
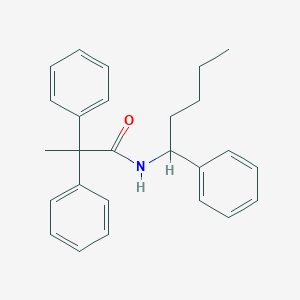
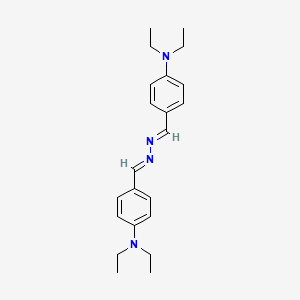
![2-amino-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12453790.png)
![3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid](/img/structure/B12453793.png)
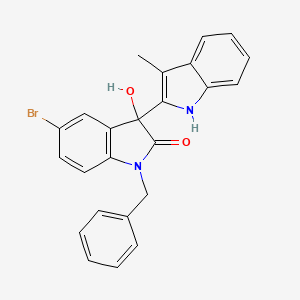
![N-[1-(3-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpentanamide](/img/structure/B12453817.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453824.png)
